molecular formula C9H12FN B145340 2-Fluoro-6-isopropylaniline CAS No. 126476-48-0

2-Fluoro-6-isopropylaniline

Cat. No.: B145340
CAS No.: 126476-48-0
M. Wt: 153.2 g/mol
InChI Key: VZWWFQXGHKEDAN-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropylaniline (CAS 126476-48-0) is a fluorinated aromatic amine with the molecular formula C 9 H 12 FN and a molecular weight of 153.20 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, characterized by a reactive amine group and a fluorine atom at the ortho position relative to the amine, with an isopropyl group at the para position . Preliminary research indicates that this compound and its derivatives show potential biological activities, including moderate antimicrobial properties against certain bacterial strains and possible insecticidal applications, making it a compound of interest for developing new agrochemicals and antimicrobial therapies . The unique electronic and steric properties imparted by the electron-withdrawing fluorine atom and the bulky isopropyl group can influence the compound's binding affinity and selectivity when interacting with biological targets such as enzymes and receptors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWWFQXGHKEDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566972
Record name 2-Fluoro-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126476-48-0
Record name 2-Fluoro-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-isopropylaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Fluoro-6-isopropylaniline serves as a precursor in the synthesis of more complex organic molecules. Its reactive amine group allows for various substitution reactions, making it essential in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies show moderate inhibitory effects against certain bacterial strains, suggesting its potential as a lead compound for antimicrobial therapies.
  • Insecticidal Activity : Its structure may enhance binding to insect-specific targets, indicating possible applications in pest control.

Industrial Applications

The compound is utilized in producing dyes, pigments, and specialty chemicals due to its unique properties. Its ability to undergo various chemical transformations makes it an attractive candidate for industrial applications.

Types of Reactions

This compound can participate in several chemical reactions:

  • Substitution Reactions : The fluorine atom can be replaced with other functional groups.
  • Oxidation and Reduction : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted anilines, including this compound. Results indicated a moderate inhibitory effect against specific bacterial strains, suggesting its potential for development into antimicrobial agents.

Case Study 2: Insecticidal Applications

Research on structurally related compounds revealed that this compound could serve as a template for developing new insecticides. Its unique structure may enhance efficacy compared to traditional insecticides.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The isopropyl group provides steric hindrance, influencing the compound’s selectivity and specificity .

Comparison with Similar Compounds

Polarity and Solubility

  • This compound : The fluorine atom increases polarity compared to its methyl analogue, enhancing solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) .
  • 2-Methyl-6-isopropylaniline: The methyl group contributes to higher hydrophobicity, favoring solubility in non-polar solvents like hexane .

Boiling/Melting Points

Direct data are unavailable, but trends can be inferred:

  • Fluorine’s electronegativity likely raises the boiling point of this compound compared to the methyl analogue due to stronger dipole-dipole interactions.
  • The nitro derivative (2-fluoro-6-nitro-phenylamine) has a higher melting point (solid at room temperature) due to nitro group-induced crystallinity .

Reactivity

  • This compound : The fluorine atom directs electrophilic substitution reactions to the meta position. Its amine group participates in diazotization and coupling reactions, making it valuable in synthesizing heterocycles or dyes .
  • 2-Methyl-6-isopropylaniline : The methyl group is less electron-withdrawing, allowing for milder reaction conditions in alkylation or acylation processes .

Biological Activity

2-Fluoro-6-isopropylaniline is an aromatic amine characterized by a fluorine atom at the second position and an isopropyl group at the sixth position of the aniline structure. This unique configuration imparts distinct chemical properties, influencing its biological activity. This article explores the biological activities, mechanisms, and potential applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 153.20 g/mol
  • Structure : The presence of the electron-withdrawing fluorine atom and the bulky isopropyl group significantly affects the compound's reactivity and interactions in biological systems.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, although specific mechanisms have not been fully elucidated.
  • Insecticidal Activity : Some research indicates potential applications in pest control, where compounds with similar structures have demonstrated efficacy as insecticides .
  • Cellular Interactions : Interaction studies show that this compound can engage with various biological systems, potentially influencing metabolic pathways due to its structural characteristics.

While specific mechanisms of action for this compound remain unclear, its behavior in biological systems can be inferred from its structural properties:

  • Reactivity with Biological Molecules : The fluorine atom may enhance electrophilic reactivity, allowing it to interact with nucleophiles in biological systems.
  • Potential Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes, suggesting that this compound could exhibit similar properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted anilines, including this compound. The results indicated a moderate inhibitory effect against certain bacterial strains, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Case Study 2: Insecticidal Applications

Research on structurally related compounds revealed that this compound could serve as a template for developing new insecticides. Its unique structure may enhance binding to insect-specific targets, improving efficacy compared to traditional insecticides.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityInsecticidal ActivityMechanism of Action
This compoundModeratePotentialElectrophilic interactions
2-Fluoro-4-isopropylanilineLowModerateEnzyme inhibition
4-Fluoro-N-isopropylanilineHighLowReceptor binding
2-Methyl-6-isopropylanilineModerateHighMetabolic pathway interference

Safety and Handling

As with many aromatic amines, safety precautions are essential when handling this compound. It is advisable to treat it with caution due to potential toxicity similar to that of aniline derivatives. Proper protective equipment should be used to minimize exposure risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Fluoro-6-isopropylaniline with high purity?

  • Methodological Answer : Begin with nucleophilic aromatic substitution (NAS) using 2-fluoroaniline and isopropyl halides, optimizing reaction conditions (temperature, solvent polarity, and catalyst). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) can enhance purity. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1^1H/19^{19}F NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to identify aromatic protons and isopropyl groups; 19^{19}F NMR for fluorine environment analysis (δ -110 to -150 ppm typical for aromatic F).
  • FT-IR : Look for N-H stretches (~3400 cm1^{-1}), C-F stretches (1100–1250 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
    Cross-validate results with computational simulations (DFT for vibrational modes) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in amber glass vials under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation and hydrolysis. Use moisture-free solvents (e.g., anhydrous DMSO or chloroform) for dissolution. Regularly monitor degradation via TLC or GC-MS. Stability data from analogs suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Conduct controlled experiments under varying conditions (catalyst loading, solvent polarity, temperature). Use kinetic profiling (e.g., in situ IR or UV-Vis spectroscopy) to track reaction intermediates. Compare results with computational models (DFT for transition-state analysis). Publish raw datasets and collaborate with peer labs to validate reproducibility .

Q. What computational approaches best predict the electronic properties of this compound for drug design applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to determine frontier orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess bioavailability.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate predictions with experimental binding assays .

Q. How should kinetic studies be designed to evaluate degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 1–13), incubate compound at 25–50°C, and sample at timed intervals.
  • Analytical Tools : Quantify degradation products via LC-MS/MS; identify intermediates using 19^{19}F NMR.
  • Kinetic Modeling : Apply pseudo-first-order or Arrhenius equations to derive rate constants and activation energies. Compare degradation mechanisms (hydrolysis vs. oxidation) using isotopic labeling (e.g., 18^{18}O-water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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